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Abstract
The c-Met receptor tyrosine kinase, a pivotal driver of cell proliferation, motility, and invasion, is

frequently dysregulated in various cancers. Myosin X (MYO10), an unconventional myosin

motor protein, is essential for the formation of filopodia and invadopodia, structures critical for

cell migration and metastasis. While a direct regulatory role for MYO10 in the tyrosine

phosphorylation of c-Met has not been established in the current scientific literature, a

compelling body of evidence suggests an indirect and significant interplay between these two

proteins. This technical guide synthesizes the existing research to explore the potential

mechanisms by which MYO10 may influence c-Met signaling, focusing on their convergence in

key oncogenic pathways, including PI3K/Akt and integrin signaling. We present a hypothetical

model of their crosstalk, supported by experimental data on their individual functions, and

provide detailed protocols for investigating this potential relationship. This document aims to

provide a foundational resource for researchers investigating the complex signaling networks

that drive cancer progression and to stimulate further inquiry into the MYO1.0-c-Met axis as a

potential therapeutic target.

Introduction: The Roles of c-Met and MYO10 in
Cancer
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The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell

growth, motility, and morphogenesis.[1][2] Aberrant c-Met activation, through overexpression,

mutation, or amplification, is a well-documented driver of tumor progression and metastasis in a

multitude of cancers.[1][2][3] Activation of c-Met by its ligand, HGF, triggers the

autophosphorylation of key tyrosine residues in its kinase domain (Y1234 and Y1235) and C-

terminal tail (Y1349 and Y1356).[4][5][6] These phosphotyrosine residues serve as docking

sites for a variety of downstream signaling molecules, leading to the activation of pathways

such as RAS/MAPK, PI3K/Akt, and STAT3, which collectively promote invasive growth.[1][2][3]

Myosin X (MYO10) is an actin-based molecular motor known for its crucial role in the formation

of dynamic cellular protrusions like filopodia and invadopodia.[3][7][8] By transporting cargo

molecules, most notably integrins, to the tips of these structures, MYO10 plays a direct role in

cell adhesion, migration, and invasion.[8][9][10] Elevated expression of MYO10 has been

correlated with increased aggressiveness and metastasis in several cancers, including breast

and colorectal cancer.[7][11][12]

While no studies to date have demonstrated a direct physical interaction or a direct regulatory

effect of MYO10 on the tyrosine phosphorylation state of c-Met, their individual roles in

promoting cancer metastasis and their convergence on common signaling pathways suggest a

functional, albeit indirect, relationship. This guide will explore the evidence for this crosstalk.

Potential Crosstalk between MYO10 and c-Met
Signaling
The most compelling evidence for an indirect link between MYO10 and c-Met lies in their

shared involvement in the PI3K/Akt and integrin signaling pathways.

Convergence on the PI3K/Akt Pathway
Activation of c-Met is a potent upstream stimulus for the PI3K/Akt pathway.[4][5] The p85

subunit of PI3K can bind directly to the phosphorylated Y1313 residue on c-Met, leading to the

production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5]

MYO10 is a well-established downstream effector of PI3K.[1][3][13] The pleckstrin homology

(PH) domains in the tail of MYO10 directly bind to PIP3, which recruits MYO10 to the plasma
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membrane and activates it.[3][14] This recruitment is essential for MYO10's function in forming

invasive protrusions.

This shared pathway suggests a sequential activation model where HGF-induced c-Met

phosphorylation activates PI3K, leading to PIP3 production, which in turn recruits and activates

MYO10 to drive the cytoskeletal changes necessary for cell invasion.
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Figure 1: Hypothetical signaling cascade linking c-Met to MYO10 via the PI3K pathway.
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Interplay through Integrin Signaling
MYO10 is a key transporter of β1 integrins to the tips of filopodia.[9][15] This localization is

critical for establishing adhesions with the extracellular matrix (ECM) and for mediating outside-

in and inside-out signaling that drives cell migration.

Integrin signaling and receptor tyrosine kinase (RTK) signaling are extensively intertwined.

Integrin activation can modulate the signaling output of RTKs, including c-Met. Conversely, c-

Met activation can influence integrin expression and function. A study on colorectal cancer

demonstrated that MYO10 interacts with and stabilizes RACK1, a scaffolding protein that can

promote the activation of Src and FAK.[11] Both Src and FAK are key downstream effectors of

c-Met and are also central nodes in integrin signaling.

This suggests a model where MYO10, by transporting and organizing integrins and associated

signaling molecules like RACK1, creates signaling hubs at invasive protrusions that can

potentiate the downstream effects of c-Met activation on Src and FAK.
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Figure 2: Potential crosstalk between MYO10 and c-Met via integrin and RACK1/Src/FAK

signaling.

Quantitative Data Summary
While no quantitative data exists for the direct effect of MYO10 on c-Met phosphorylation, the

following tables summarize relevant data on the individual roles of these proteins in related

pathways.

Table 1: Effect of MYO10 Silencing on Cell Migration and Invasion
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Cell Line Assay
Effect of MYO10
Silencing

Reference

MDA-MB-231 Transwell Invasion
~60% reduction in
invasion

[7]

BT-549 Transwell Invasion
~70% reduction in

invasion
[7]

CT26 (CRC) Transwell Migration Significant reduction [11]

| SW480 (CRC) | Transwell Invasion | Significant reduction |[11] |

Table 2: c-Met-Dependent Activation of Downstream Signaling

Cell Line Stimulus
Phosphorylate
d Protein

Fold Increase
(vs. control)

Reference

H69 (SCLC)
HGF (40
ng/mL)

p-c-Met
(Y1313)

Not specified,
but shown

[4][5]

| H69 (SCLC) | HGF (40 ng/mL) | p-c-Met (Y1230/34/35) | Not specified, but shown |[4][5] |

Experimental Protocols
To investigate the potential indirect relationship between MYO10 and c-Met, the following

experimental approaches are recommended.

Co-immunoprecipitation to Test for a Protein Complex
This protocol aims to determine if MYO10 and c-Met are part of the same protein complex,

potentially bridged by other proteins.

Methodology:

Cell Lysis: Lyse cells (e.g., MDA-MB-231, which express both proteins) with a non-

denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA,

with protease and phosphatase inhibitors).
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Immunoprecipitation: Incubate cell lysates with an anti-MYO10 antibody or an anti-c-Met

antibody overnight at 4°C. Use a non-specific IgG as a control.

Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at

4°C to capture the antibody-protein complexes.

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.

Elution and Western Blotting: Elute the proteins from the beads using SDS-PAGE sample

buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the

membrane with antibodies against c-Met (if MYO10 was immunoprecipitated) or MYO10 (if

c-Met was immunoprecipitated) and look for a band corresponding to the protein of interest.

Investigating the Role of MYO10 in HGF-induced Cell
Migration
This protocol assesses whether MYO10 is required for the motile and invasive responses

downstream of c-Met activation.

Methodology:

MYO10 Knockdown: Transfect cells with siRNA targeting MYO10 or a non-targeting control

siRNA. Confirm knockdown by western blotting.

Transwell Invasion Assay:

Seed the MYO10-knockdown and control cells into the upper chamber of a Matrigel-

coated Transwell insert in serum-free media.

Add media containing HGF (e.g., 50 ng/mL) to the lower chamber as a chemoattractant.

Incubate for 24-48 hours.

Remove non-invading cells from the top of the insert.

Fix and stain the invading cells on the bottom of the membrane.

Quantify the number of invaded cells by microscopy.
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Data Analysis: Compare the number of invaded cells in the MYO10-knockdown group to the

control group in response to HGF. A significant reduction would suggest that MYO10 is

necessary for HGF/c-Met-driven invasion.
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Figure 3: Workflow for investigating the role of MYO10 in HGF-induced cell invasion.

Conclusion and Future Directions
While direct evidence for MYO10 in the tyrosine phosphorylation of c-Met is currently lacking,

the convergence of their signaling pathways provides a strong rationale for their functional

interplay in cancer progression. The data strongly suggest that MYO10 acts as a critical

downstream effector in pathways initiated by c-Met, particularly in orchestrating the cytoskeletal

rearrangements required for cell invasion.

Future research should focus on elucidating the precise molecular connections between the c-

Met and MYO10 pathways. Investigating the potential role of scaffolding proteins that may link

c-Met signaling complexes to MYO10 at the leading edge of migrating cells could provide a

more definitive connection. Furthermore, exploring whether the subcellular localization of

activated c-Met is altered in the absence of MYO10-driven filopodia could reveal a role for

these structures in organizing c-Met signaling. A deeper understanding of this crosstalk may

unveil novel therapeutic strategies that target the downstream effectors of c-Met signaling,

thereby overcoming some of the challenges associated with direct RTK inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. MYO10 regulates genome stability and cancer inflammation through mediating mitosis -
PMC [pmc.ncbi.nlm.nih.gov]

3. Myosin-X and Disease - PMC [pmc.ncbi.nlm.nih.gov]

4. Activated c‐Met signals through PI3K with dramatic effects on cytoskeletal functions in
small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

5. Activated c-Met signals through PI3K with dramatic effects on cytoskeletal functions in
small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15621535?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/11317462_Myosin_X_is_a_downstream_effector_of_PI3K_during_phagocytosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741298/
https://pubmed.ncbi.nlm.nih.gov/12611639/
https://pubmed.ncbi.nlm.nih.gov/12611639/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Elevated expression of myosin X in tumours contributes to breast cancer aggressiveness
and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

7. cdr.lib.unc.edu [cdr.lib.unc.edu]

8. Myosin-X provides a motor-based link between integrins and the cytoskeleton - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. MYO10 contributes to the malignant phenotypes of colorectal cancer via RACK1 by
activating integrin/Src/FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Myosin X is a downstream effector of PI(3)K during phagocytosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Mutant p53-associated myosin-X upregulation promotes breast cancer invasion and
metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

15. MYO10 contributes to the malignant phenotypes of colorectal cancer via RACK1 by
activating integrin/Src/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Indirect Influence of MYO10 on c-Met Signaling: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621535#role-of-my10-in-tyrosine-phosphorylation-
of-c-met]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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